molecular formula C6H11NO B065366 Cyclohexanone-D10-oxime CAS No. 169297-52-3

Cyclohexanone-D10-oxime

Cat. No. B065366
M. Wt: 123.22 g/mol
InChI Key: VEZUQRBDRNJBJY-YXALHFAPSA-N
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Description

Cyclohexanone oxime is an organic compound containing the functional group oxime . This colorless solid is an important intermediate in the production of nylon 6, a widely used polymer . The molecular formula of Cyclohexanone-D10-oxime is C6HD10NO .


Synthesis Analysis

Cyclohexanone oxime can be prepared from the condensation reaction between cyclohexanone and hydroxylamine . Another industrial route involves the reaction of cyclohexane with nitrosyl chloride, which is a free radical reaction . This method is advantageous as cyclohexane is much cheaper than cyclohexanone . A study also suggests an unexpected cascade reaction for oxidation–oximization of cyclohexane with ammonium acetate to access cyclohexanone oxime .


Molecular Structure Analysis

The IUPAC name for Cyclohexanone-D10-oxime is N-Hydroxycyclohexanimine . The molecular weight is 113.16 g/mol . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The most famous and commercially important reaction of cyclohexanone oxime is Beckmann rearrangement yielding ε-caprolactam . This reaction is catalyzed by sulfuric acid . Typical of oximes, the compound can be reduced by sodium amalgam to produce cyclohexylamine . It can also be hydrolyzed with acetic acid to give back cyclohexanone .


Physical And Chemical Properties Analysis

Cyclohexanone-D10-oxime has a molecular weight of 113.16 g/mol . It appears as a white solid . The melting point ranges from 88 to 91 °C, and the boiling point ranges from 204 to 206 °C . It is soluble in water at 16 g/kg .

Scientific Research Applications

  • Synthesis and Catalysis : Cyclohexanone oxime is synthesized from nitrobenzene using a bifunctional catalyst, involving palladium and gold nanoparticles on carbon. This one-pot reaction under hydrogen at 60 °C results in a 97% yield, demonstrating a multi-step catalyzed mechanism with identified intermediates and catalytically active species (Rubio-Marqués et al., 2014).

  • Ammoximation Process : Ammoximation of ketones on titanium silicalite is suitable for synthesizing several oximes, including cyclohexanone oxime. The EniChem process directly synthesizes cyclohexanone oxime via ammoximation of cyclohexanone with ammonia and hydrogen peroxide (Mantegazza et al., 1996).

  • Toxicity Studies : Cyclohexanone oxime, used in synthesizing polycaprolactam (Nylon-6), exhibits varying degrees of toxicity. Studies in B6C3F1 mice revealed that the major targets of its toxicity are erythrocytes, spleen, liver, and nasal epithelium, with observed mutagenicity in certain strains of Salmonella typhimurium (Toxicity report series, 1996).

  • Vapor Phase Beckmann Rearrangement : Theoretical studies on cyclohexanone oxime in high silica MFI zeolite have revealed insights into the activation mechanism of oxime, which is crucial for understanding its reactions in various industrial applications (Ishida et al., 2003).

  • Catalytic Production : Recent advancements demonstrate highly efficient catalytic production of oximes, including cyclohexanone oxime, using in situ–generated H2O2. This method offers environmental and economic benefits by eliminating the need for concentrated, stabilized H2O2 (Lewis et al., 2022).

Safety And Hazards

Cyclohexanone-D10-oxime may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use only outdoors or in a well-ventilated area .

Future Directions

A study suggests a sustainable electrosynthesis of cyclohexanone oxime through nitrate reduction under ambient conditions . This approach eliminates the need to transport and store highly concentrated, stabilized H2O2, potentially achieving substantial environmental and economic savings . This approach could form the basis of an alternative route to numerous chemical transformations that are currently dependent on a combination of preformed H2O2 and TS-1, while allowing for considerable process intensification .

properties

IUPAC Name

N-(2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2/i1D2,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZUQRBDRNJBJY-YXALHFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=NO)C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanone-D10-oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Raja - 2018 - edata.stfc.ac.uk
Cyclohexanone-D10 oxime …
Number of citations: 0 edata.stfc.ac.uk
S Chapman, AJ O'malley, SF Parker, R Raja - ChemPhysChem, 2018 - Wiley Online Library
… Cyclohexanone-D10 oxime was synthesized by reacting a 1 : 1 molar ratio of cyclohexanone-D10 (99 % D, Sigma Aldrich) and hydroxylamine (50 wt. % in H 2 O, Sigma Aldrich) in an …
S Chapman - 2019 - eprints.soton.ac.uk
… The vibrational spectrum of cyclohexanone-D10 oxime (black) is simplified, allowing for identification of oxime OH stretching modes (1), the OH in-plane (3) and out-of-plane (4) bending …
Number of citations: 2 eprints.soton.ac.uk

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